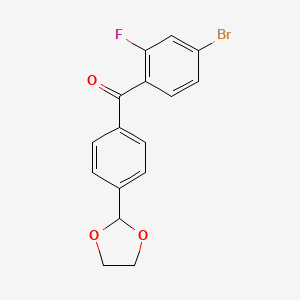

4-Bromo-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Description

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNYEDCQRYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645128 | |

| Record name | (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-58-2 | |

| Record name | (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .

Scientific Research Applications

4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the dioxolane ring, allows the compound to participate in various chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Bromo-4'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone

- Molecular Formula: C${21}$H${21}$BrFNO$_3$

- Molecular Weight : 434.3 g/mol

- CAS Number : 898758-16-2 (closely related variant: 898759-37-0) .

- Key Features: Contains a benzophenone backbone substituted with bromo (Br) and fluoro (F) groups at positions 4 and 2, respectively, and a 1,3-dioxolane ring at the 4'-position.

Synthesis: The compound is synthesized via multi-step reactions involving halogenation and protection of functional groups. For example, bromination of fluorobenzophenone intermediates followed by dioxolane ring formation using reagents like paraformaldehyde and BF$3$·OEt$2$ as catalysts .

Applications :

Primarily used as an intermediate in pharmaceuticals (e.g., antidepressants like citalopram derivatives) and materials science (e.g., photoactive polymers) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

Substituent Effects: The dioxolane ring in this compound enhances solubility in polar solvents compared to the hydroxylmethyl group in its analog (C${14}$H${10}$BrFO$_2$) .

Crystallographic Behavior: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibits distinct crystal packing due to hydrogen bonding (N–H⋯O interactions), unlike the target compound, which lacks amine groups .

Biological Activity: Compounds with chromenone cores (e.g., C${17}$H${14}$BrNO$_3$) show enhanced photochemical activity due to extended conjugation, whereas the benzophenone-dioxolane hybrid is more suited for stabilizing intermediates in drug synthesis .

Biological Activity

4-Bromo-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone (CAS No. 898760-58-2) is an organic compound with a molecular formula of C16H12BrF O3. This compound is a derivative of benzophenone, characterized by the presence of bromine and fluorine atoms, along with a dioxolane ring. Its unique structure provides notable biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

- Molecular Weight : 351.17 g/mol

- Molecular Formula : C16H12BrFO3

- Structural Features : The compound features a benzophenone backbone with a dioxolane substituent and halogen atoms that influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine and fluorine atoms enhances its lipophilicity and metabolic stability, which are crucial for its efficacy in biological applications.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby altering enzymatic activity.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cellular responses.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its potential applications in drug development and as a biochemical probe.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibited moderate inhibitory effects against certain bacterial strains. |

| Anticancer | Showed cytotoxic effects on various cancer cell lines in vitro. |

| Enzyme Interaction | Inhibited specific enzymes involved in metabolic pathways. |

| Photophysical Properties | Displayed interesting fluorescence properties useful for imaging. |

Case Studies

- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of intrinsic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Antimicrobial Properties : Research indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Enzyme Inhibition Studies : In vitro assays revealed that the compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.